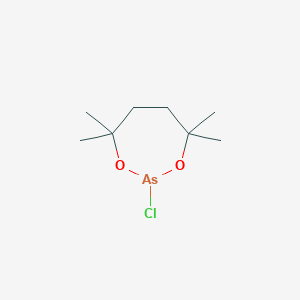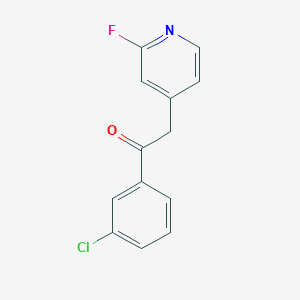![molecular formula C6H10S2Se B14238939 2,2'-[Selanylbis(methylene)]bis(thiirane) CAS No. 212634-38-3](/img/structure/B14238939.png)
2,2'-[Selanylbis(methylene)]bis(thiirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Selanylbis(methylene)]bis(thiirane) is a chemical compound with the molecular formula C6H10S2Se It is characterized by the presence of selenium and sulfur atoms within its structure, making it a unique organoselenium compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Selanylbis(methylene)]bis(thiirane) typically involves the reaction of thiirane with a selenium-containing reagent. One common method involves the reaction of thiirane with selenium dioxide (SeO2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product .
Industrial Production Methods
Industrial production of 2,2’-[Selanylbis(methylene)]bis(thiirane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Selanylbis(methylene)]bis(thiirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the selenium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Compounds with selenium in a lower oxidation state.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-[Selanylbis(methylene)]bis(thiirane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2’-[Selanylbis(methylene)]bis(thiirane) involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, allowing the compound to act as an antioxidant. It can interact with various molecular targets, including enzymes and cellular components, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Thiobis(methylene)]bis(thiirane): Similar structure but contains sulfur instead of selenium.
2,2’-[Selenobis(methylene)]bis(thiirane): Contains selenium but has a different arrangement of atoms.
Uniqueness
2,2’-[Selanylbis(methylene)]bis(thiirane) is unique due to the presence of both selenium and sulfur atoms, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
212634-38-3 |
|---|---|
Formule moléculaire |
C6H10S2Se |
Poids moléculaire |
225.2 g/mol |
Nom IUPAC |
2-(thiiran-2-ylmethylselanylmethyl)thiirane |
InChI |
InChI=1S/C6H10S2Se/c1-5(7-1)3-9-4-6-2-8-6/h5-6H,1-4H2 |
Clé InChI |
HXMOCHKYGGSYHA-UHFFFAOYSA-N |
SMILES canonique |
C1C(S1)C[Se]CC2CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


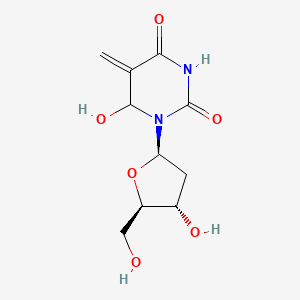
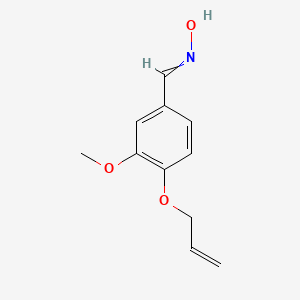
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
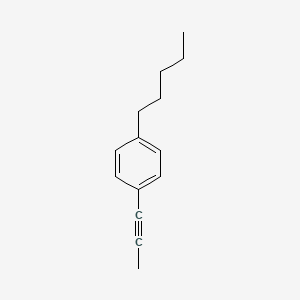

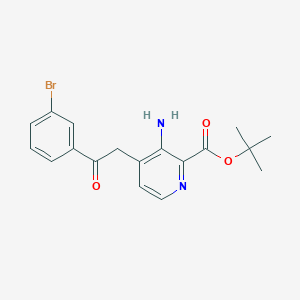
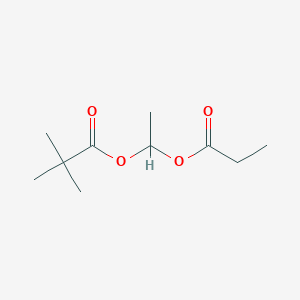
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
